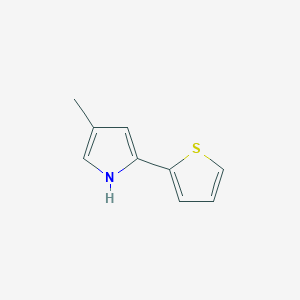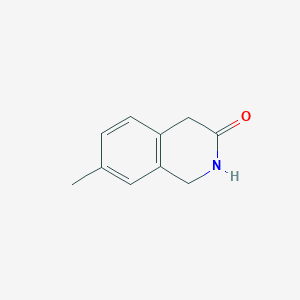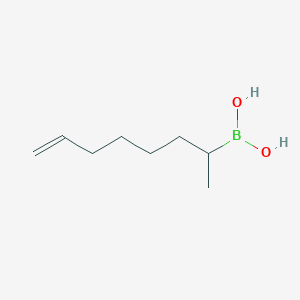![molecular formula C9H13N3 B11920490 2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11920490.png)
2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,7,7-trimethyl-5H-pyrrolo[3,4-D]pyrimidine with suitable reagents can yield the desired compound through a series of cyclization and reduction steps .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, temperature control, and solvent selection to facilitate the cyclization process efficiently .
化学反応の分析
Types of Reactions
2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly as an ATR kinase inhibitor.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, as an ATR kinase inhibitor, it binds to the ATR kinase enzyme, inhibiting its activity and thereby affecting the DNA damage response pathway. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death .
類似化合物との比較
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine: Another compound with a similar structure but lacking the trimethyl groups.
7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine: A closely related compound with two methyl groups instead of three.
Uniqueness
2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets .
特性
分子式 |
C9H13N3 |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
2,7,7-trimethyl-5,6-dihydropyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H13N3/c1-6-10-4-7-5-11-9(2,3)8(7)12-6/h4,11H,5H2,1-3H3 |
InChIキー |
XMRCUDYTPSJSEC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C2CNC(C2=N1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1',3'-Dihydro-2H-spiro[furan-3,2'-pyrrolizine]](/img/structure/B11920407.png)
![3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11920409.png)
![2h-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine](/img/structure/B11920413.png)

![(2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B11920422.png)


![2H-Pyrrolo[3,2-F]benzoxazole](/img/structure/B11920432.png)
![7-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11920444.png)

![(1R,6R)-Spiro[4.4]nonane-1,6-diamine](/img/structure/B11920468.png)
![6'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B11920473.png)


